molecular formula C10H8F3N B13608153 (2-(Trifluoromethyl)phenyl)propanenitrile

(2-(Trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13608153
M. Wt: 199.17 g/mol
InChI Key: YTIDZRYAYMGUPK-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)phenyl)propanenitrile: is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of trifluoromethyl ketones with appropriate reagents to form the desired compound .

Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)phenyl)propanenitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2-(Trifluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .

Biology and Medicine: The compound is explored for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets and pathways .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the nitrile group.

    Trifluoromethylphenylacetonitrile: Contains an acetonitrile group instead of a propanenitrile group.

    Trifluoromethylphenylpropanamide: Contains an amide group instead of a nitrile group.

Uniqueness: (2-(Trifluoromethyl)phenyl)propanenitrile is unique due to the combination of the trifluoromethyl group and the propanenitrile group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2

InChI Key

YTIDZRYAYMGUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C(F)(F)F

Origin of Product

United States

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